Enantiomeric Purity: (R)-Isomer vs. (S)-Isomer (CAS 1523530-27-9)
The defining feature of CAS 1523530-44-0 is its absolute (3R) stereochemical configuration, which is the critical determinant of its utility. This compound is sold specifically as the single (R)-enantiomer, as opposed to a racemic mixture or the (S)-enantiomer (CAS 1523530-27-9) . The stereochemistry is specified in the IUPAC name, 'methyl (3R)-pyrrolidine-3-carboxylate,' and is verifiable through its specific optical rotation or chiral HPLC retention time . While a direct comparative biological assay is not available for this specific building block, it is a fundamental principle of medicinal chemistry that the (R)- and (S)-enantiomers of a chiral building block will lead to products with distinct biological activities, receptor binding affinities, and metabolic profiles .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (3R)-configuration |
| Comparator Or Baseline | (S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate (CAS 1523530-27-9); (3S)-configuration |
| Quantified Difference | Opposite enantiomer; non-superimposable |
| Conditions | Stereochemical analysis (e.g., chiral HPLC, polarimetry) |
Why This Matters
For procurement, this confirms the compound is the correct enantiomer for projects requiring the (R)-configuration to achieve a specific 3D molecular shape, avoiding the use of an incorrect enantiomer that would yield a different, likely inactive, final product.
